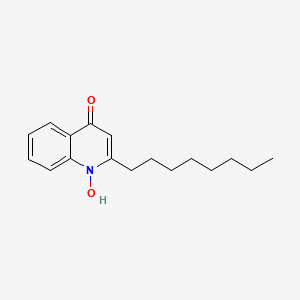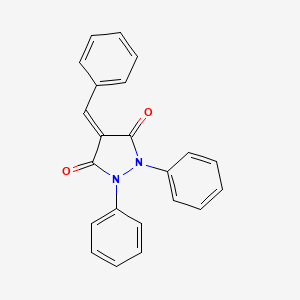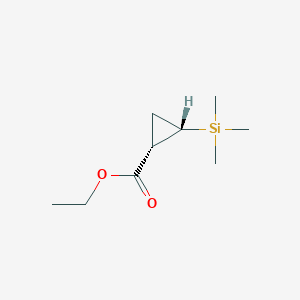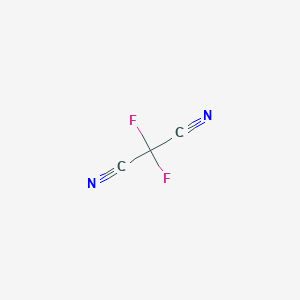![molecular formula C14H19N3O2 B14746697 [(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea CAS No. 1150-15-8](/img/structure/B14746697.png)
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea is a chemical compound with a unique structure that combines a hydroxycyclohexyl group with a phenylmethylidene and an amino urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea typically involves multiple steps. One common method includes the following steps:
Acylation: Cyclohexylcarboxylic acid is reacted with phosphorus trichloride at 35°C to form cyclohexylcarbonyl chloride.
Friedel-Crafts Reaction: The cyclohexylcarbonyl chloride is then reacted with benzene in the presence of aluminum chloride at 5-10°C to form cyclohexylphenyl ketone.
Hydrolysis: The resulting product is hydrolyzed with dilute hydrochloric acid to yield cyclohexylphenyl ketone.
Chlorination: The ketone is chlorinated at 60°C to form 1-chlorocyclohexylphenyl ketone.
Base Hydrolysis: The chlorinated product is treated with a base to form 1-hydroxycyclohexylphenyl ketone.
Condensation: Finally, the hydroxycyclohexylphenyl ketone is condensed with urea to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of cyclohexylphenyl ketone.
Reduction: Formation of cyclohexylphenylamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of UV-curable coatings and inks.
Mechanism of Action
The mechanism of action of [(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the phenylmethylidene and amino urea moieties can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea can be compared with similar compounds such as:
1-Hydroxycyclohexyl phenyl ketone: Shares the hydroxycyclohexyl and phenyl groups but lacks the amino urea moiety.
Cyclohexylphenylamine: Contains the cyclohexyl and phenyl groups but differs in the functional groups attached.
Phenylmethylidene urea: Contains the phenylmethylidene and urea groups but lacks the hydroxycyclohexyl group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
1150-15-8 |
|---|---|
Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea |
InChI |
InChI=1S/C14H19N3O2/c15-13(18)17-16-12(11-7-3-1-4-8-11)14(19)9-5-2-6-10-14/h1,3-4,7-8,19H,2,5-6,9-10H2,(H3,15,17,18)/b16-12- |
InChI Key |
WWHYBXCBYUZOAE-VBKFSLOCSA-N |
Isomeric SMILES |
C1CCC(CC1)(/C(=N\NC(=O)N)/C2=CC=CC=C2)O |
Canonical SMILES |
C1CCC(CC1)(C(=NNC(=O)N)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


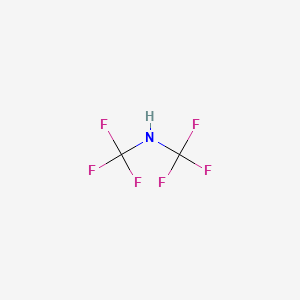
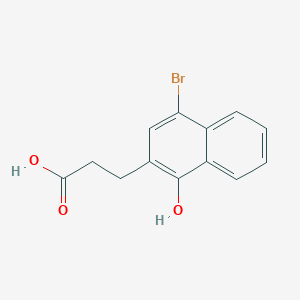
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
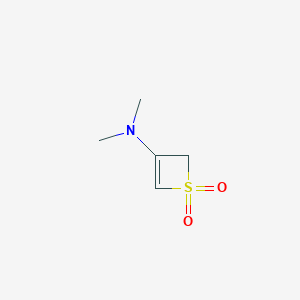
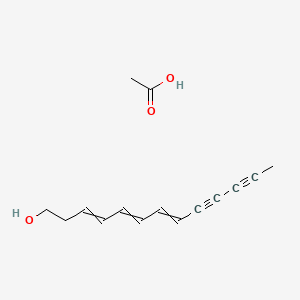
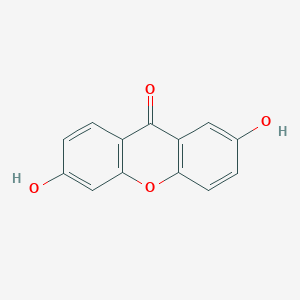
![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
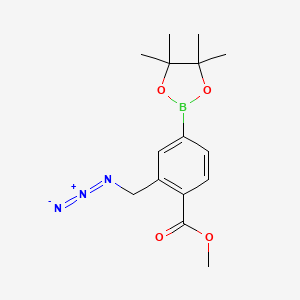
![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
amino}methyl)biphenyl-2-ol](/img/structure/B14746698.png)
